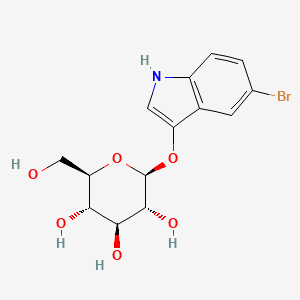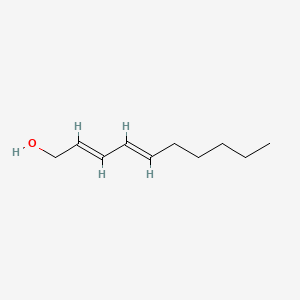
5-Bromo-3-indolyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate for the detection of β-galactosidase activity . It is commonly used in molecular biology techniques such as gene expression analysis and reporter gene analysis .
Synthesis Analysis
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is a indigogenic substrate for β- glucuronidase enzyme (GUS). It aids in the screening of transgenic plants based on GUS activity. GUS deesterifies X-Gluc into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .Molecular Structure Analysis
The molecular formula of 5-Bromo-3-indolyl-beta-D-glucopyranoside is C14H16BrNO6 . The molecular weight is 374.18 g/mol . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (5-bromo-1 H -indol-3-yl)oxy]-6- (hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
5-Bromo-3-indolyl-beta-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-indolyl-beta-D-glucopyranoside include a molecular weight of 374.18 g/mol, a XLogP3-AA value of 0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 .Applications De Recherche Scientifique
Alpha-Galactosidase Substrate
This compound is an alpha-galactosidase substrate . It is converted to an insoluble indigo-blue chromophore that is darker than that released by X-GAL .
Lac Gene Detection Systems
It is ideal for Lac gene detection systems in various applications such as immunoblotting, immunocytochemical, and histological applications .
Chromogenic Substrate
5-Bromo-3-indolyl-beta-D-glucopyranoside is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .
Biochemical Assays
This compound is used in biochemical assays as it can be transformed by biological mechanisms into colored compounds .
Histochemistry
It is used to detect the activity of the enzyme beta-galactosidase in histochemistry .
Bacteriology
In bacteriology, this compound is used to detect the activity of the enzyme beta-galactosidase .
Indicator in Diagnosis
5-Bromo-3-indolyl-beta-D-glucopyranoside is used in diagnosis as indicators, particularly in the form of enzyme substrates .
Recombinant Bacterial Colonies Identification
X-Gal is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3-indolyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to various physiological processes.
Mode of Action
5-Bromo-3-indolyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerises to give an intensely blue product .
Biochemical Pathways
The action of 5-Bromo-3-indolyl-beta-D-glucopyranoside is primarily involved in the β-glucosidase pathway . The cleavage of the compound by β-glucosidase and the subsequent dimerisation of the product can be used to study enzyme kinetics and understand physiological processes .
Pharmacokinetics
Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The cleavage of 5-Bromo-3-indolyl-beta-D-glucopyranoside by β-glucosidase results in the formation of a blue precipitate . This color change can be observed by microscopy or other detection methods , providing a visual indication of β-glucosidase activity.
Orientations Futures
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.
Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMATFDVHBYOS-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-indolyl-beta-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)